molecular formula C18H26N4O3 B14991644 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[3-(propan-2-yloxy)propyl]-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[3-(propan-2-yloxy)propyl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14991644
M. Wt: 346.4 g/mol
InChI Key: VABZAUFQZNUOHK-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[3-(propan-2-yloxy)propyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an ethylphenyl group, and a hydroxymethyl group

Preparation Methods

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[3-(propan-2-yloxy)propyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the various functional groups. One common synthetic route involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Addition of the Hydroxymethyl Group: This can be done through a hydroxymethylation reaction.

    Attachment of the Propan-2-yloxypropyl Group: This step may involve an etherification reaction.

Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[3-(propan-2-yloxy)propyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The triazole ring can be reduced under certain conditions.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[3-(propan-2-yloxy)propyl]-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient due to its diverse functional groups.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[3-(propan-2-yloxy)propyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The ethylphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with biological molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar compounds to 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[3-(propan-2-yloxy)propyl]-2H-1,2,3-triazole-4-carboxamide include other triazole derivatives with different substituents. For example:

    2-(4-methylphenyl)-5-(hydroxymethyl)-N-[3-(propan-2-yloxy)propyl]-2H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of an ethyl group.

    2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[3-(methoxy)propyl]-2H-1,2,3-triazole-4-carboxamide: This compound has a methoxy group instead of a propan-2-yloxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-propan-2-yloxypropyl)triazole-4-carboxamide

InChI

InChI=1S/C18H26N4O3/c1-4-14-6-8-15(9-7-14)22-20-16(12-23)17(21-22)18(24)19-10-5-11-25-13(2)3/h6-9,13,23H,4-5,10-12H2,1-3H3,(H,19,24)

InChI Key

VABZAUFQZNUOHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCOC(C)C)CO

Origin of Product

United States

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